![molecular formula C9H8N6O3 B14740063 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine CAS No. 5347-87-5](/img/structure/B14740063.png)
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine is a complex organic compound that features both nitro and indole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine typically involves the reaction of nitroguanidine with indole derivatives under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst to facilitate the reaction between cyclohexanone and phenylhydrazine hydrochloride, leading to the formation of the desired indole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrazinolysis of nitroguanidine, followed by protonation with strong mineral acids like nitric acid or perchloric acid .
Analyse Des Réactions Chimiques
Types of Reactions
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Applications De Recherche Scientifique
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This compound can modulate enzyme activity, inhibit viral replication, and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-nitroguanidine: Another nitroguanidine derivative with similar chemical properties.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Triazoles: Compounds with similar structural features and biological activities.
Uniqueness
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine is unique due to its combination of nitro and indole functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
5347-87-5 |
|---|---|
Formule moléculaire |
C9H8N6O3 |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-nitroguanidine |
InChI |
InChI=1S/C9H8N6O3/c10-9(14-15(17)18)13-12-7-5-3-1-2-4-6(5)11-8(7)16/h1-4,11,16H,(H2,10,14) |
Clé InChI |
HMUCNMLLWTYYMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


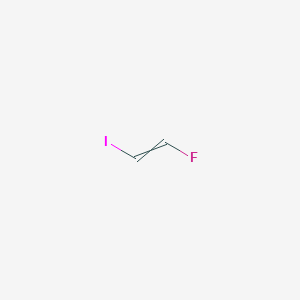
![Benzamide,n-[(4-aminophenyl)sulfonyl]-2-hydroxy-](/img/structure/B14739995.png)
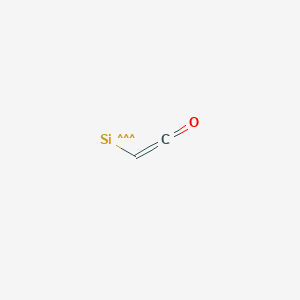
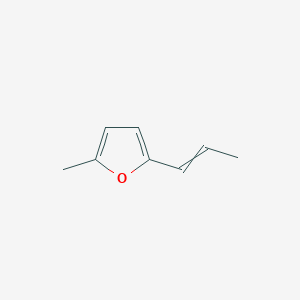
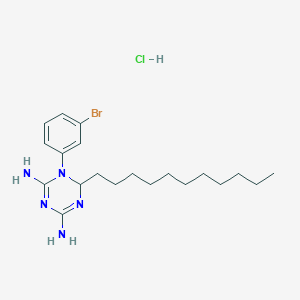
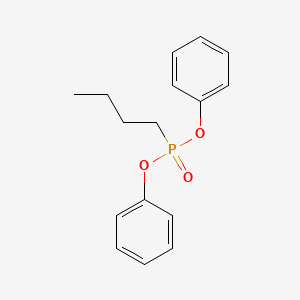
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)

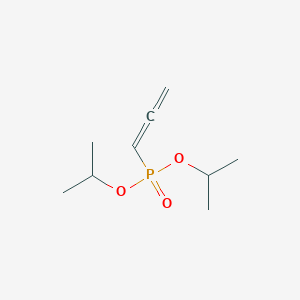
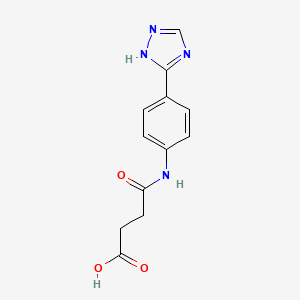
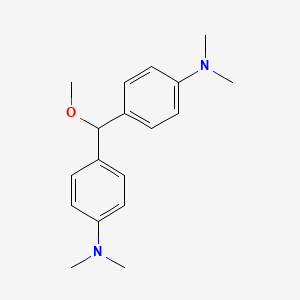
![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
